molecular formula C10H17NS B13173805 2-(1-Amino-2-ethylbutyl)thiophene

2-(1-Amino-2-ethylbutyl)thiophene

Cat. No.: B13173805
M. Wt: 183.32 g/mol
InChI Key: VPHYOKIJYFKRHQ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-ethylbutyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and an ethylbutyl side chain attached to the thiophene ring. It is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-ethylbutyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-ethylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Amino-2-ethylbutyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-ethylbutyl)thiophene involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-ethylbutyl)thiophene is unique due to its specific side chain, which imparts distinct steric and electronic effects. These effects influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-ethyl-1-thiophen-2-ylbutan-1-amine

InChI

InChI=1S/C10H17NS/c1-3-8(4-2)10(11)9-6-5-7-12-9/h5-8,10H,3-4,11H2,1-2H3

InChI Key

VPHYOKIJYFKRHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C1=CC=CS1)N

Origin of Product

United States

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